4-{[4'-(piperidin-1-ylcarbonyl)biphenyl-2-yl]methyl}morpholine is a synthetic organic compound that has garnered significant attention in scientific research due to its potential as a positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R). PAMs enhance the activity of a receptor without directly activating it. This compound, also known as V-0219, holds promise in the development of novel therapeutic strategies for "diabesity" – a term encompassing diabetes and obesity.
While the provided papers do not contain a detailed synthetic procedure for 4-{[4'-(piperidin-1-ylcarbonyl)biphenyl-2-yl]methyl}morpholine (V-0219), the paper mentioning its discovery alludes to an enantioselective synthesis process for the compound. Enantioselective synthesis refers to methods that preferentially produce one enantiomer (mirror image form of a chiral molecule) over another. This indicates the importance of chirality in the biological activity of V-0219, with the (S)-enantiomer specifically mentioned as exhibiting oral efficacy in animal models.
4-{[4'-(piperidin-1-ylcarbonyl)biphenyl-2-yl]methyl}morpholine (V-0219) acts as a positive allosteric modulator of the GLP-1R. This means it enhances the receptor's response to its natural agonist, glucagon-like peptide-1 (GLP-1). While the exact binding site and mechanism of action remain to be fully elucidated, it is suggested that V-0219 binds to a site distinct from the GLP-1 binding site, inducing conformational changes in the receptor that increase its affinity for GLP-1 and enhance downstream signaling.
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4
CAS No.: